4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide
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Overview
Description
4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide is a chemical compound with the molecular formula C12H12N4OS and a molecular weight of 260.32 g/mol It is characterized by the presence of a pyrimidinylsulfanyl group attached to a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 4-(chloromethyl)benzoic acid with pyrimidine-2-thiol in the presence of a base, followed by the reaction with hydrazine hydrate. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at reflux temperature.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinylsulfanyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the benzohydrazide moiety can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Pyridin-2-ylsulfanyl)methyl]benzohydrazide
- 4-[(Thiazol-2-ylsulfanyl)methyl]benzohydrazide
- 4-[(Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide
Uniqueness
4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide is unique due to the presence of the pyrimidinylsulfanyl group, which can provide distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c13-16-11(17)10-4-2-9(3-5-10)8-18-12-14-6-1-7-15-12/h1-7H,8,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUFLXMBJVXILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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